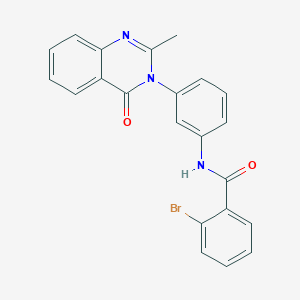

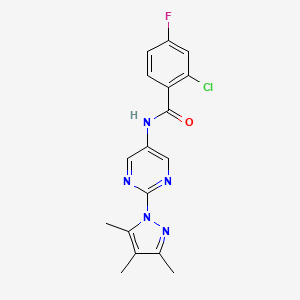

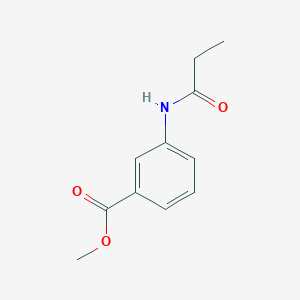

![molecular formula C9H16O B2419573 2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol CAS No. 1821823-21-5](/img/structure/B2419573.png)

2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol, commonly known as Borneol, is a bicyclic organic compound that is widely used in the pharmaceutical industry. It is a natural bicyclic alcohol that is found in several essential oils, including camphor, frankincense, and ginger. Borneol has been used in traditional Chinese medicine for centuries due to its therapeutic properties. In recent years, there has been a growing interest in the scientific research application of Borneol, particularly in the field of drug delivery.

Scientific Research Applications

Chiral Ligand Synthesis

- Compounds derived from 2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol are used as ligands in enantioselective diethyl zinc addition to benzaldehyde with moderate enantioselectivity, demonstrating their potential in asymmetric synthesis (Olusegun B. Olubanwo et al., 2018).

Enzymatic Resolution and Chemical Transformation

- The compound's derivatives are used in enzymatic resolution and chemical transformations for synthesizing enantiomeric bicyclo[2.2.1]heptan-2,5-diones with high enantiomeric purity, showcasing its use in producing stereoisomerically pure molecules (A. Weissfloch & R. Azerad, 1994).

Chiral Building Block in Terpenoid Synthesis

- Used as a versatile chiral building block in the total synthesis of eudesmanes, agarofurans, and norcarotenoids, highlighting its role in complex organic syntheses (Guangzhe Yu, 2005).

Synthesis of Bicyclohexane Derivatives

- The synthesis of substituted bicyclo[2.1.1]hexane-1-carboxylic acids and esters from the compound's derivatives demonstrates its utility in organic chemistry, particularly in creating structurally unique molecules (A. G. Martínez et al., 1993).

Esterification in Organic Chemistry

- Utilized in the esterification of aliphatic carboxylic acids, creating compounds with both ester and ether moieties, showing its versatility in organic synthesis (A. Gasanov & A. V. Nagiev, 2005).

Study of Atropisomerism

- In studying atropisomerism, derivatives of 2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol are used to understand stereochemical configurations and stability in certain organic compounds (B. Goldfuss & F. Rominger, 2000).

Adaptation to Microreactor Technology

- Adapted for microreactor technology, demonstrating its potential in modern, efficient, and safe pharmaceutical intermediate synthesis (L. Rumi et al., 2009).

Exploring Anticonvulsant, Hypoglycemic, and Anti-Inflammatory Properties

- Derivatives are synthesized to explore their potential as anticonvulsant, hypoglycemic, and anti-inflammatory agents, indicating its relevance in medicinal chemistry (M. Aboul-Enein et al., 2006).

properties

IUPAC Name |

2-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c10-4-3-9-6-7-1-2-8(9)5-7/h7-10H,1-6H2/t7-,8+,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJSRRQHLVFCEM-DJLDLDEBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1C[C@H]2CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-methyl-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2419491.png)

![2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2419498.png)

![N-[4-(2-ethyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2419499.png)

![N-(2-(dimethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2419505.png)